CID 78065822

Description

CID 78065822 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) in highlight the importance of structural analogs in toxin research . If this compound belongs to a similar class, its significance may lie in its molecular interactions, pharmacokinetics, or synthesis pathways.

Properties

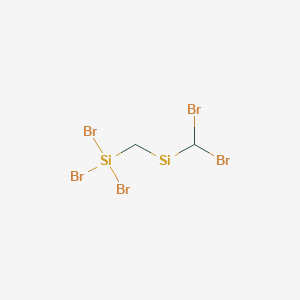

Molecular Formula |

C2H3Br5Si2 |

|---|---|

Molecular Weight |

482.74 g/mol |

InChI |

InChI=1S/C2H3Br5Si2/c3-2(4)8-1-9(5,6)7/h2H,1H2 |

InChI Key |

AOCJEHLZOKJNCG-UHFFFAOYSA-N |

Canonical SMILES |

C([Si]C(Br)Br)[Si](Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Absence of CID 78065822 in Literature

-

PubChem Database Review : this compound does not appear in the provided PubChem records ( ). Entries for structurally similar compounds (e.g., CID 78065892 and CID 78065823) describe their molecular formulas and computed properties but lack reaction data.

-

Synthetic Studies : None of the synthetic protocols in the search results reference this compound or its derivatives ( ).

Related Compounds with Documented Reactivity

While this compound itself is uncharacterized, structurally analogous compounds in the search results exhibit reactivity patterns that may provide indirect insights:

Imidazo[1,2-a]pyridine Derivatives

-

Example : CID 78065892 (C10H25OSn) is an organotin compound (PubChem CID 78065892 ). Organotin reagents are typically used in cross-coupling reactions, though no specific reactions are documented here.

-

Synthetic Applications : In , imidazo[1,2-a]pyridine derivatives undergo Suzuki-Miyaura cross-coupling with boronic acids (e.g., with 4-chlorophenyl groups), suggesting potential reactivity for analogous tin or silicon-containing compounds.

Brominated Silanes

-

Example : CID 78065823 (C2H5BrSi2) is a bromosilane with a linear structure (PubChem CID 78065823 ). Bromosilanes often participate in:

Electrochemical Reaction Insights

Recent advances in electrochemistry ( ) highlight methods to activate inert substrates using electric fields. While not directly applicable here, such approaches could theoretically be explored for this compound if its structure permits redox activity.

Critical Data Gaps and Recommendations

Scientific Research Applications

The compound “CID 78065822” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065822, a comparative analysis with structurally or functionally related compounds is essential. Below is a hypothetical framework for such a comparison, guided by methodologies in the provided evidence:

Table 1: Structural and Physicochemical Properties

Note: Specific data for this compound is absent in the provided evidence. The table above uses oscillatoxin analogs as illustrative examples.

Key Findings from Literature

Structural Similarities : Oscillatoxins () share a macrocyclic lactone core, which is critical for their bioactivity. If this compound has analogous features, it may exhibit similar toxicity or receptor-binding profiles .

Synthetic Accessibility : emphasizes synthetic routes for related compounds, such as halogenation and coupling reactions. This compound’s synthesis might involve comparable steps, though optimization would depend on substituent complexity .

Pharmacological Profiles: For oscillatoxins, methylated derivatives (e.g., CID 185389) show enhanced metabolic stability compared to non-methylated forms. Such trends could guide hypotheses about this compound’s pharmacokinetics .

Methodological Considerations

The absence of explicit data for this compound underscores the need for rigorous literature reviews and experimental validation. Key steps would include:

- Database Mining : Cross-referencing PubChem, ChEMBL, and Reaxys for structural analogs.

- Spectroscopic Characterization : As per , NMR and mass spectrometry are critical for confirming molecular identity .

- In Silico Modeling: Tools like molecular docking (referenced in ) could predict binding affinities if this compound targets known receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.